molecular formula C19H17ClN4O3S B2894368 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866136-93-8

5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2894368
CAS No.: 866136-93-8
M. Wt: 416.88
InChI Key: LQIOQJCCMQZSHW-UHFFFAOYSA-N
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Description

5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C19H17ClN4O3S and its molecular weight is 416.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing thiazole moieties, which is a part of the given compound, have been found to exhibit a wide range of biological activities . They have been used in various drugs acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a component of the compound, is known to interact with biological targets through the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole-based compounds have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For example, they can influence the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

The thiazole ring, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole-based compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that the compound could have diverse molecular and cellular effects.

Biological Activity

The compound 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClN4O3C_{16}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 350.79 g/mol. The structure includes an indole moiety linked to a thiazole group and a pyrimidinetrione core. This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines. A study demonstrated that thiazole-containing compounds effectively inhibited the growth of colon carcinoma cells (HCT-15) with IC50 values in the low micromolar range .

Case Study:
In a comparative study involving several thiazole derivatives, one compound exhibited an IC50 value of 18.4 mg/kg against seizures in animal models, indicating potential neuroprotective effects alongside anticancer properties .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity as well. Thiazole derivatives have been documented to possess broad-spectrum activity against Gram-positive bacteria and fungi. For example, a derivative showed MIC values ranging from 1–2 µg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring and the indole moiety can significantly influence efficacy. For instance:

  • Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • The presence of halogen substituents increases binding affinity to target proteins involved in cancer cell proliferation .

Research Findings

A comprehensive study conducted on various derivatives of thiazoles and indoles highlighted their potential as anticancer agents. Notably:

  • Compounds with methyl substitutions showed enhanced activity against multiple cancer cell lines.
  • Molecular dynamics simulations revealed that certain derivatives interacted favorably with apoptosis-related proteins like Bcl-2, indicating a mechanism for inducing cell death in cancer cells .

Data Table: Biological Activity Summary

Activity TypeCompoundCell Line/OrganismIC50/MIC ValueReference
AnticancerThiazole DerivativeHCT-15 (colon carcinoma)18.4 mg/kg
AntimicrobialThiazole DerivativeS. aureus (resistant strain)1–2 µg/mL
AnticancerIndole DerivativeA549 (lung adenocarcinoma)< 35% viability

Properties

IUPAC Name

5-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S/c1-22-16(25)14(17(26)23(2)19(22)27)7-11-9-24(10-12-8-21-18(20)28-12)15-6-4-3-5-13(11)15/h3-6,8-9,14H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIOQJCCMQZSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CN(C3=CC=CC=C32)CC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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